Cas no 39235-31-9 (3,5-dibromobenzene-1-sulfonamide)
3,5-dibromobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 3,5-dibromo-
- 3,5-dibromobenzene-1-sulfonamide
- 39235-31-9
- 3,5-Dibromo-benZenesulfonamide
- GS1063
- EN300-1452590
- MFCD28783261
- SCHEMBL11686763
- 3,5-Dibromobenzenesulfonamide
-
- Inchi: 1S/C6H5Br2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
- InChI Key: QHDSJIAGHURUSW-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)S(N)(=O)=O)Br
Computed Properties
- Exact Mass: 312.84075
- Monoisotopic Mass: 312.84077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- PSA: 60.16
3,5-dibromobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020474-250mg |
3,5-Dibromobenzenesulfonamide |
39235-31-9 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A013020474-500mg |
3,5-Dibromobenzenesulfonamide |
39235-31-9 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A013020474-1g |
3,5-Dibromobenzenesulfonamide |
39235-31-9 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Enamine | EN300-1452590-0.05g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 0.05g |
$624.0 | 2023-05-23 | ||
| Enamine | EN300-1452590-0.1g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 0.1g |
$653.0 | 2023-05-23 | ||
| Enamine | EN300-1452590-0.25g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 0.25g |
$683.0 | 2023-05-23 | ||
| Enamine | EN300-1452590-0.5g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 0.5g |
$713.0 | 2023-05-23 | ||
| Enamine | EN300-1452590-1.0g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 1g |
$743.0 | 2023-05-23 | ||
| Enamine | EN300-1452590-2.5g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 2.5g |
$1454.0 | 2023-05-23 | ||
| Enamine | EN300-1452590-5.0g |
3,5-dibromobenzene-1-sulfonamide |
39235-31-9 | 5g |
$2152.0 | 2023-05-23 |
3,5-dibromobenzene-1-sulfonamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3,5-dibromobenzene-1-sulfonamide
Benzenesulfonamide, 3,5-dibromo- (CAS No. 39235-31-9): A Comprehensive Overview
Benzene sulfonamide, also known as sulfonanilide, is a class of organic compounds that have found significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Among these, Benzenesulfonamide, 3,5-dibromo- (CAS No. 39235-31-9) stands out as a specialized compound with unique properties that make it valuable in both academic research and industrial applications.
This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions on the benzene ring, which introduces specific electronic and steric effects. These effects can influence its reactivity, solubility, and interactions with biological systems, making it a subject of interest for researchers in the field of medicinal chemistry.
Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of kinases and other enzymes, which are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The 3,5-dibromo substitution pattern in Benzenesulfonamide, 3,5-dibromo- (CAS No. 39235-31-9) may enhance its ability to modulate enzyme activity, making it a promising candidate for drug discovery.
In the realm of materials science, sulfonamides have been explored for their role in the synthesis of functional polymers and nanoparticles. The dibromo functionality in this compound could potentially serve as a versatile linker or modifying group, enabling the creation of advanced materials with tailored properties for applications in electronics, optics, and catalysis.
One of the most notable advancements in the study of sulfonamides is their application in the development of highly selective catalysts. By leveraging the electronic and steric effects introduced by the bromine atoms, researchers have been able to design catalysts that exhibit exceptional activity and selectivity in various chemical transformations. This has significant implications for green chemistry and sustainable manufacturing.
Furthermore, the use of sulfonamide-based compounds in agrochemicals continues to evolve. These compounds are being explored for their potential as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in target organisms. The 3,5-dibromo substitution may enhance the stability and efficacy of such compounds, making them more suitable for agricultural applications.
Recent research has also focused on the pharmacokinetics and toxicity of sulfonamide derivatives. Understanding these properties is crucial for the development of safe and effective drugs. The dibromo group in Benzenesulfonamide, 3,5-dibromo- (CAS No. 39235-31-9) may influence its absorption, distribution, metabolism, and excretion, as well as its potential toxicity profiles.
The synthesis of sulfonamide derivatives has seen significant advancements in recent years. Novel synthetic methods have been developed to improve the efficiency and selectivity of sulfonamide production, including the use of catalytic asymmetric synthesis and click chemistry. These developments are enabling researchers to explore a wider range of sulfonamide structures with greater ease and precision.
Looking ahead, the study of sulfonamide-based compounds is expected to continue its rapid pace of innovation. With the advent of advanced computational tools and high-throughput screening techniques, researchers are poised to uncover new applications and insights into the behavior of these molecules. The role of Benzene sulfonamide, particularly in drug discovery and materials science, is likely to expand further, driven by ongoing advancements in chemical biology and nanotechnology.
In conclusion, Benzenesulfonamide, 3,5-dibromo- (CAS No. 39235-31-9) represents a valuable tool for researchers and industries seeking to harness the unique properties of sulfonamide derivatives. Its potential applications in drug discovery, materials science, and agrochemicals, combined with the latest advancements in chemical research, position it as a compound of significant interest in the modern biomedical and materials sciences landscape.
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